1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407551
InChI: InChI=1S/C12H12N2O3/c15-11(16)9-5-3-7-14(9)12-13-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,15,16)
SMILES: C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)O
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13407551

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c15-11(16)9-5-3-7-14(9)12-13-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,15,16)
Standard InChI Key XZDROSVGWGPGLE-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)O
Canonical SMILES C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)O

Introduction

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of beta amino acids. It features a pyrrolidine ring substituted with a 1,3-benzoxazole moiety and a carboxylic acid group. The molecular formula of this compound is C12H12N2O3, with a molecular weight of approximately 232.24 g/mol. The presence of the benzoxazole ring is notable for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid typically involves several steps. One notable method includes the cyclization reaction of 2-aminophenol with an appropriate carbonyl compound under basic conditions to form the benzoxazole ring. Following this, the pyrrolidine ring can be formed through a subsequent cyclization step involving pyrrolidine derivatives.

Biological Activities

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid exhibits notable biological activities, particularly as an immunomodulator. Compounds containing benzoxazole derivatives have shown potential in various therapeutic areas, including anticancer and antimicrobial applications. The compound has been shown to inhibit enzymes such as dihydropteroate synthase and DNA topoisomerase by binding at their active sites.

Interaction Studies

Interaction studies of 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with various biological targets, though further research is required to elucidate these interactions and their implications for therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid. Notable examples include:

Compound NameStructureUnique Features
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acidC13H14ClN2O3Chlorine substitution enhances biological activity
1-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxylic acidC12H12N2O3SContains a thiazole instead of a benzoxazole ring
4-(1,3-benzodioxole)carboxylic acidC10H10O4Features a dioxole structure with different reactivity

1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid stands out due to its specific combination of a benzoxazole ring and a pyrrolidine structure, which may provide unique interactions within biological systems compared to other similar compounds.

Applications and Future Research

The applications of 1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid span various fields, including drug discovery and development. Research is ongoing to explore further modifications of this compound to enhance its efficacy and broaden its application scope. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present and confirm the structure.

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